

Monoisodecyl Phthalate-d4: A Technical Guide for Researchers

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Compound of Interest

Compound Name: Monoisodecyl Phthalate-d4

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This technical guide provides an in-depth overview of **Monoisodecyl Phthalate-d4**, a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of monoisodecyl phthalate (MIDP) in various biological and environmental matrices. This document is intended for researchers, scientists, and professionals involved in drug development, toxicology, and environmental health studies.

Core Compound Information

Monoisodecyl Phthalate-d4 is the deuterium-labeled analog of Monoisodecyl Phthalate, a primary metabolite of the plasticizer Diisodecyl Phthalate (DIDP). Due to its ubiquitous presence in consumer products, there is significant scientific interest in understanding the human exposure and potential health effects of DIDP and its metabolites. The use of a stable isotope-labeled internal standard like **Monoisodecyl Phthalate-d4** is essential for correcting matrix effects and variabilities during sample preparation and analysis, thereby ensuring the accuracy of quantitative data.

Chemical and Physical Properties

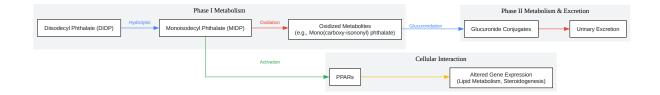
A summary of the key quantitative data for **Monoisodecyl Phthalate-d4** is presented in the table below.



Property	Value	Reference
CAS Number	Not explicitly assigned; often referenced by the unlabelled CAS: 31047-64-0	[1][2][3]
Molecular Formula	C18H22D4O4	[1][2]
Molecular Weight	310.42 g/mol	[1][2]
Purity	>95% (HPLC)	[1][2]
Storage Temperature	+4°C	[1][2]
Synonyms	1,2-Benzenedicarboxylic Acid Monoisodecyl Ester-d4, Phthalic Acid Isodecyl Ester-d4	[1]

Metabolism and Signaling Pathway

Monoisodecyl phthalate is a primary metabolite of Diisodecyl Phthalate (DIDP). The metabolic pathway involves the initial hydrolysis of DIDP to its monoester, MIDP. This is followed by further oxidative metabolism to produce more hydrophilic compounds that can be readily excreted. Phthalates and their metabolites are known to interact with various nuclear receptors, including Peroxisome Proliferator-Activated Receptors (PPARs), which can modulate gene expression related to lipid metabolism and steroidogenesis.[4][5][6]





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Metabolic pathway of Diisodecyl Phthalate (DIDP).

Experimental Protocols

The following protocol outlines a general methodology for the quantification of Monoisodecyl Phthalate in biological samples, such as urine, using **Monoisodecyl Phthalate-d4** as an internal standard.

Quantification of Monoisodecyl Phthalate in Urine using LC-MS/MS

- 1. Materials and Reagents:
- Monoisodecyl Phthalate (analytical standard)
- Monoisodecyl Phthalate-d4 (internal standard)
- Methanol (HPLC grade)
- Acetonitrile (HPLC grade)
- Formic acid
- β-glucuronidase
- Solid-Phase Extraction (SPE) cartridges (e.g., C18)
- Ultrapure water
- 2. Sample Preparation:
- Spiking: To 1 mL of urine sample, add a known concentration of Monoisodecyl Phthalated4 internal standard solution.
- Enzymatic Hydrolysis: To account for conjugated metabolites, add β-glucuronidase and incubate the sample according to the enzyme manufacturer's instructions to deconjugate the glucuronidated forms of the phthalate metabolites.[7][8]

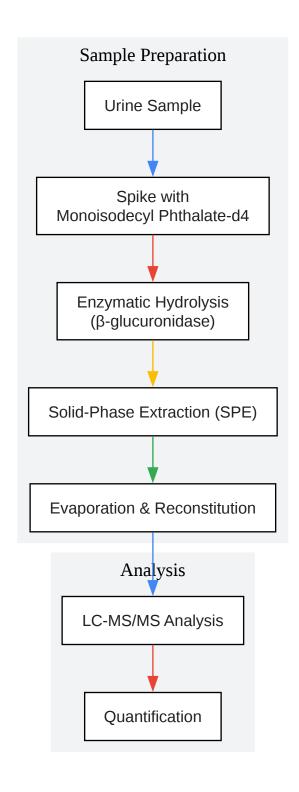
Foundational & Exploratory





- Acidification: Acidify the sample to a pH of approximately 4-5 with formic acid.[7]
- Solid-Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with methanol followed by ultrapure water.[7]
 - Load the prepared urine sample onto the conditioned cartridge.
 - Wash the cartridge with a low-percentage organic solvent (e.g., 10% methanol in water) to remove interferences.
 - Elute the analytes with a high-percentage organic solvent (e.g., acetonitrile or methanol).
 [7]
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase for LC-MS/MS analysis.[7]
- 3. LC-MS/MS Analysis:
- Chromatographic Separation: Inject the reconstituted sample into a UPLC/HPLC system equipped with a C18 column. Use a gradient elution with a mobile phase consisting of water and methanol or acetonitrile, both containing a small amount of formic acid.[7]
- Mass Spectrometric Detection: Analyze the eluent using a tandem mass spectrometer operating in negative electrospray ionization (ESI-) mode. Monitor the specific precursor-toproduct ion transitions (Multiple Reaction Monitoring - MRM) for both Monoisodecyl Phthalate and Monoisodecyl Phthalate-d4.[7]
- 4. Quantification:
- Construct a calibration curve using known concentrations of the Monoisodecyl Phthalate analytical standard spiked into a blank matrix.
- Calculate the concentration of Monoisodecyl Phthalate in the samples by comparing the
 peak area ratio of the analyte to the internal standard (Monoisodecyl Phthalate-d4) against
 the calibration curve.





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Analytical workflow for phthalate metabolite quantification.



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